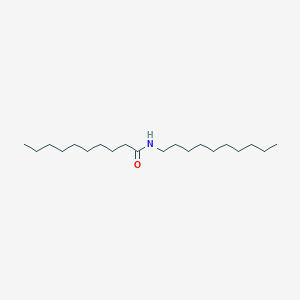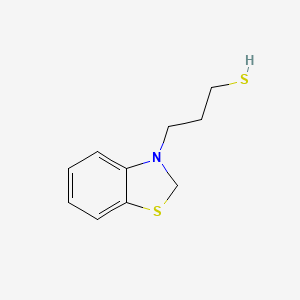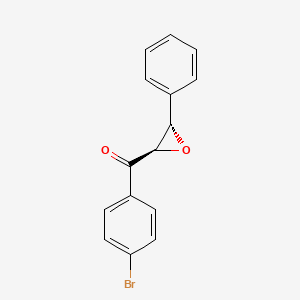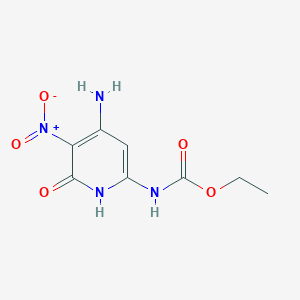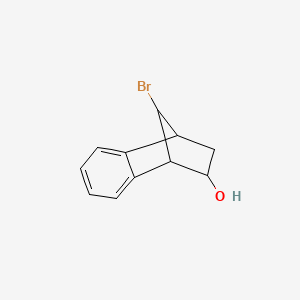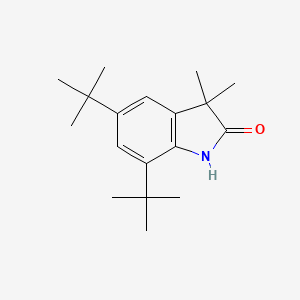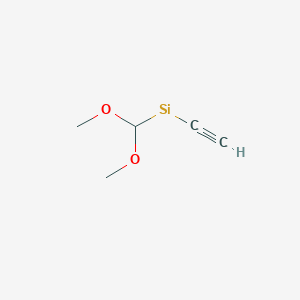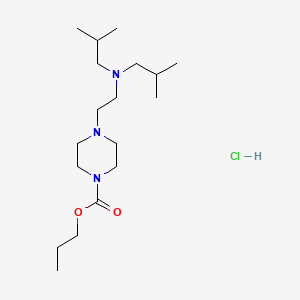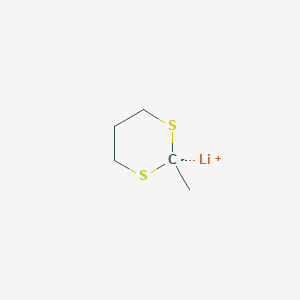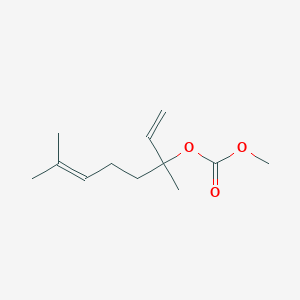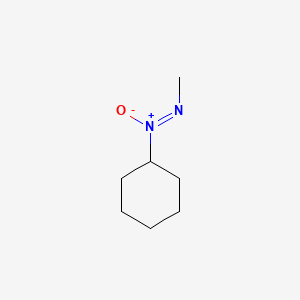![molecular formula C12H23ClN2O B14696565 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea CAS No. 33082-84-7](/img/structure/B14696565.png)
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea is a synthetic organic compound with a unique structure that includes a chloroethyl group and a propan-2-yl substituted cyclohexyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea typically involves the reaction of 4-(propan-2-yl)cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(propan-2-yl)cyclohexylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-4-(propan-2-yl)piperazine: Shares the chloroethyl and propan-2-yl groups but has a different core structure.
1-(2-Chloroethyl)-3-(cyclohexyl)urea: Similar structure but lacks the propan-2-yl substitution on the cyclohexyl group.
Uniqueness
1-(2-Chloroethyl)-3-[4-(propan-2-yl)cyclohexyl]urea is unique due to the presence of both the chloroethyl and propan-2-yl substituted cyclohexyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
33082-84-7 |
|---|---|
Molecular Formula |
C12H23ClN2O |
Molecular Weight |
246.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H23ClN2O/c1-9(2)10-3-5-11(6-4-10)15-12(16)14-8-7-13/h9-11H,3-8H2,1-2H3,(H2,14,15,16) |
InChI Key |
RPLGVVBDAOITKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
